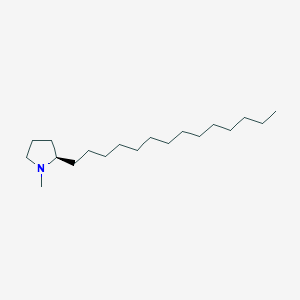
Bgugaine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bgugaine is a natural product found in Arisarum vulgare with data available.
Applications De Recherche Scientifique
Toxicological Studies
Hepatotoxicity
Research has demonstrated that bgugaine exhibits significant hepatotoxic effects. A study evaluated its cytotoxicity in various liver cell culture models, including rat hepatocyte primary cultures and human hepatoblastoma cell lines (HepG2). Key findings include:
- Cytotoxic Concentrations : this compound induced toxicity at concentrations as low as 30 µM, leading to increased lactate dehydrogenase (LDH) release and malondialdehyde (MDA) production, indicative of oxidative stress and cellular damage .
- DNA Damage : Flow cytometry and DNA gel-electrophoresis revealed that this compound can cause DNA fragmentation at concentrations of 50 µM, suggesting a direct impact on genetic material .
Anticancer Research
This compound's potential as an anticancer agent has been explored through various studies. The compound was shown to have cytotoxic effects against different cancer cell lines:
- Cytotoxicity Against Fibroblasts : In studies involving MRC-5 fibroblasts, this compound exhibited cytotoxicity at concentrations around 10 µg/ml. Electrophysiological assessments indicated that this compound affects potassium currents in these cells, which may contribute to its anticancer properties .
- Mechanism of Action : The electrophysiological studies suggested that this compound activates outward potassium currents influenced by intracellular calcium levels, which could play a role in apoptosis induction in cancer cells .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties:
- Antifungal and Antibacterial Effects : Research indicates that this compound demonstrates antifungal and antibacterial activity, making it a candidate for further exploration in treating infections caused by resistant strains .
- Quorum Sensing Inhibition : A study highlighted this compound's potential as a quorum sensing inhibitor, which can disrupt bacterial communication systems and prevent biofilm formation .
Summary of Findings
The following table summarizes key findings from various studies on this compound:
| Study Focus | Key Findings | Concentration (µM) | Cell Type |
|---|---|---|---|
| Hepatotoxicity | Induces LDH release and DNA fragmentation | 30 - 50 | Rat hepatocytes, HepG2 |
| Cytotoxicity | Cytotoxic effects observed; alters potassium currents | 10 - 40 | MRC-5 fibroblasts |
| Antimicrobial Activity | Exhibits antifungal and antibacterial properties | Variable | Various pathogens |
| Quorum Sensing Inhibition | Potential to inhibit bacterial communication | Not specified | Bacterial cultures |
Future Perspectives
The ongoing research into this compound's properties suggests several promising avenues for future applications:
- Drug Development : Given its biological activities, this compound could be further developed into therapeutic agents targeting liver toxicity or cancer.
- Combination Therapies : Its antimicrobial properties may be explored in combination with existing antibiotics to enhance efficacy against resistant strains.
- Mechanistic Studies : Further investigations into the mechanisms underlying its cytotoxic effects could provide insights into novel treatment strategies for various diseases.
Propriétés
Formule moléculaire |
C19H39N |
|---|---|
Poids moléculaire |
281.5 g/mol |
Nom IUPAC |
(2R)-1-methyl-2-tetradecylpyrrolidine |
InChI |
InChI=1S/C19H39N/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(19)2/h19H,3-18H2,1-2H3/t19-/m1/s1 |
Clé InChI |
NCSCAOYXUUEXIP-LJQANCHMSA-N |
SMILES |
CCCCCCCCCCCCCCC1CCCN1C |
SMILES isomérique |
CCCCCCCCCCCCCC[C@@H]1CCCN1C |
SMILES canonique |
CCCCCCCCCCCCCCC1CCCN1C |
Synonymes |
bgugaine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















